3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-
Overview
Description
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is a heterocyclic compound that features a pyridazinone core substituted with ethoxy and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- typically involves the reaction of a pyridazinone derivative with ethoxy and morpholinyl substituents. One common method involves the use of ethyl chloroformate and morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
Scientific Research Applications
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and morpholinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4-methoxy-5-(4-morpholinyl)-
- 3(2H)-Pyridazinone, 4-ethoxy-5-(4-piperidinyl)-
- 3(2H)-Pyridazinone, 4-ethoxy-5-(4-pyrrolidinyl)-
Uniqueness
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and morpholinyl groups enhances its solubility and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethoxy-4-morpholin-4-yl-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-16-9-8(7-11-12-10(9)14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDABIFOXZFSHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NNC1=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502243 | |
Record name | 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63562-97-0 | |
Record name | 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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